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Compound of Interest

Compound Name: 5-Chloro-2-fluoronicotinic Acid

CAS No.: 884494-57-9

Cat. No.: B1460980

Get Quote

Application Note: Analytical Characterization of 5-Chloro-2-fluoronicotinic Acid

Introduction & Scope
5-Chloro-2-fluoronicotinic acid (CAS 884494-57-9) is a critical heterocyclic building block

utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and

agrochemicals.[1] Its structure features a pyridine ring substituted with a carboxylic acid at

position 3, a fluorine atom at position 2, and a chlorine atom at position 5.[1]

The presence of dual halogens and an ionizable carboxylic acid moiety presents specific

analytical challenges. This guide provides a self-validating, multi-modal analytical workflow

designed to ensure the identity, purity, and quality of this intermediate.

Target Analyte Profile:

Chemical Name: 5-Chloro-2-fluoropyridine-3-carboxylic acid

Molecular Formula:
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[1]

Molecular Weight: 175.54 g/mol [2][3]

pKa (Calculated): ~2.8 (Acidic due to electron-withdrawing F and Cl)[1]

Solubility: Soluble in DMSO, Methanol, dilute Alkali; Sparingly soluble in Water (acidic pH).[1]

Analytical Workflow Strategy
The characterization strategy relies on orthogonal methods: HPLC-UV for quantitative purity,

LC-MS for molecular weight verification, and NMR (

H,

F) for regiospecific structural confirmation.[1]
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Figure 1: Analytical workflow for the full characterization of 5-Chloro-2-fluoronicotinic acid.

Protocol 1: High-Performance Liquid
Chromatography (HPLC)
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Objective: Quantitative determination of purity and assay. Challenge: The molecule is highly

polar and acidic. Standard C18 methods may result in peak tailing or poor retention if the pH is

not controlled. Solution: Use of an acidic mobile phase (pH 2.[1]5) to suppress ionization of the

carboxylic acid, ensuring the analyte remains in its neutral, hydrophobic form for adequate

retention on the C18 stationary phase.

Method Parameters
Parameter Specification Rationale

Column
Agilent Zorbax Eclipse Plus

C18 (4.6 x 150 mm, 3.5 µm)

Robust end-capping reduces

silanol interactions with the

pyridine nitrogen.

Mobile Phase A
0.1% Phosphoric Acid in Water

(pH ~2.2)

Suppresses -COOH ionization

(

).[1]

Mobile Phase B Acetonitrile (HPLC Grade)
Strong eluent for aromatic

heterocycles.

Flow Rate 1.0 mL/min

Standard

backpressure/efficiency

balance.

Column Temp 30°C
Improves reproducibility of

retention times.

Detection UV at 265 nm
Max absorbance for nicotinic

acid derivatives.

Injection Vol 5 µL Prevent column overload.

Diluent Water:Acetonitrile (50:[1]50)
Matches initial gradient

strength.

Gradient Program
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Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

10.0 40 60

12.0 5 95

15.0 5 95

15.1 95 5

20.0 95 5

System Suitability Criteria (Self-Validation)
Tailing Factor:

(Crucial for acidic pyridines).[1]

Theoretical Plates:

.

Precision: RSD of 6 replicate injections

.

Resolution:

between the main peak and the nearest impurity (likely 2,5-dichloronicotinic acid if
synthesized via Halex reaction).[1]

Protocol 2: Structural Identification (NMR)
Objective: Confirm the regiochemistry (position of Cl and F). Theory: The 2-Fluoro substituent

induces specific splitting patterns on the aromatic protons and carbon atoms due to

Heteronuclear Spin-Spin Coupling (

and

).[1]
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Experimental Setup
Instrument: 400 MHz NMR (or higher).

Solvent: DMSO-

(Preferred over CDCl

due to solubility and hydrogen bonding stabilization).[1]

Internal Standard: TMS (0.00 ppm).[1][4]

Expected H NMR Data (DMSO- )
The molecule has two aromatic protons: H-4 and H-6.

Proton

Chemical Shift
(

)

Multiplicity

Coupling
Constants (

)

Assignment
Logic

COOH ~13.5 - 14.0 ppm Broad Singlet -
Exchangeable

acidic proton.

H-6 ~8.50 ppm
Doublet of

Doublets (dd)

Hz

Hz

Deshielded by

adjacent

Nitrogen (alpha

pos).[1] Weak

coupling to Para-

F.

H-4 ~8.25 ppm
Doublet of

Doublets (dd)

Hz

Hz

Deshielded by

COOH. Strong

coupling to Meta-

F (

).[1]

Diagnostic Feature: The coupling of H-4 to Fluorine (
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Hz) is the key differentiator from the non-fluorinated analog.[1]

Expected F NMR Data
Shift: ~ -65 to -70 ppm (typical for 2-F-pyridines).

Pattern: Singlet (broadened by small H couplings) or doublet depending on resolution.

Protocol 3: Mass Spectrometry (LC-MS)[1]
Objective: Confirm Molecular Weight and Chlorine signature.

Methodology
Ionization: Electrospray Ionization (ESI).[1]

Polarity: Negative Mode (ESI-) is preferred for carboxylic acids (formation of

).[1] Positive mode (ESI+) works due to the basic nitrogen

.[1]

Data Interpretation
Parent Ion (ESI-):

174 (base peak).[1]

Isotope Pattern: Chlorine possesses two stable isotopes,

(75%) and

(25%).[1]

Peak A (

): 174.0[1]

Peak B (

): 176.0[1]
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Ratio: The intensity of Peak B should be approximately 33% of Peak A.

Note: If the ratio is 1:1, it suggests the presence of Bromine (impurity).[1] If no isotope

peak exists, Chlorine is absent.[1]

Impurity Profiling
During synthesis (often via hydrolysis of the ester or fluorination of the dichloro-analog),

specific impurities may persist.[1]

Impurity Name Structure Difference Detection Method

2,5-Dichloronicotinic Acid Cl replaces F at pos 2

HPLC (Longer RT due to Cl

hydrophobicity), MS (+16

amu).[1]

5-Chloronicotinic Acid H replaces F at pos 2
HPLC (Shorter RT), MS (-18

amu).[1]

Methyl Ester COOMe instead of COOH
HPLC (Significantly longer

RT), MS (+14 amu).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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